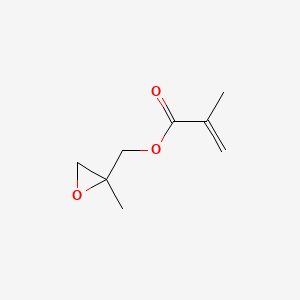

(2-Methyloxiranyl)methyl methacrylate

Description

The Power of Orthogonal Polymerization

In the realm of polymer synthesis, monomers possessing two or more reactive groups that can be polymerized through independent, non-interfering chemical pathways—a concept known as orthogonal polymerization—are of immense strategic importance. acs.org This capability allows for the precise construction of complex macromolecular structures, such as block copolymers, graft copolymers, and highly functionalized materials, in a sequential and controlled manner. rsc.orgfrontiersin.orgresearchgate.net The ability to trigger the polymerization of one type of functional group while the other remains dormant enables a level of architectural control that is difficult to achieve with traditional monomers. nih.govresearchgate.net This sequential approach is fundamental to creating materials with distinct, well-defined segments that can impart a range of properties, from self-assembly and thermal responsiveness to enhanced mechanical strength. nih.govrsc.org

The synthesis of well-defined block copolymers, for instance, often relies on the combination of different polymerization techniques. frontiersin.orgresearchgate.net Dual-functional monomers can act as a bridge between these disparate methods, such as living cationic polymerization and nitroxide-mediated polymerization, allowing for the creation of novel block copolymers with unique property profiles. rsc.org This versatility establishes such monomers as powerful tools for macromolecular engineering, enabling the design of polymers with precise control over molecular weight, architecture, and end-group functionality. frontiersin.orgnih.gov

A Closer Look at Methacrylate (B99206) and Epoxide Groups

(2-Methyloxiranyl)methyl methacrylate, a derivative of the more common glycidyl (B131873) methacrylate (GMA), features two key functional groups: a methacrylate group and an epoxide (oxirane) ring. wikipedia.orgnus.edu.sg Each of these groups participates in distinct and highly valuable polymerization and modification reactions.

The Methacrylate Group: This moiety is readily polymerizable via free-radical polymerization, a robust and widely used industrial process. nih.govyoutube.com This allows for the formation of a carbon-carbon backbone, creating a stable and versatile polymer scaffold. nih.gov The reactivity of the methacrylate group can be controlled through various techniques, including living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), which provides excellent control over the polymer chain length and distribution. nih.gov

The Epoxide Group: The epoxide ring is a highly strained, three-membered heterocycle that is susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.netrsc.org This reactivity is the cornerstone of its utility. The ring can be opened by amines, alcohols, thiols, and carboxylic acids, providing a versatile handle for post-polymerization modification. rsc.orgrsc.org This allows for the introduction of a vast range of chemical functionalities onto the polymer backbone, effectively transforming a simple polymer into a highly functionalized, "smart" material. researchgate.net Furthermore, the epoxide group can undergo cationic ring-opening polymerization, offering an alternative pathway to create polyether chains. radtech.org

The presence of both a polymerizable methacrylate unit and a reactive epoxide ring in a single molecule makes this compound a bifunctional building block. wikipedia.orgchemicalsunited.com This dual nature allows for either simultaneous or sequential reactions, enabling the creation of intricate polymer networks and architectures. acs.orgmdpi.com For example, the methacrylate groups can be polymerized first to form a linear chain, followed by the ring-opening of the pendant epoxide groups to introduce new functionalities or to create cross-links. rsc.orgresearchgate.net

The Evolution of Advanced Polymeric Materials

The development of monomers like this compound is part of a broader historical trend in polymer science toward creating more sophisticated and functional materials. Its close relative, glycidyl methacrylate (GMA), has been a key player in this evolution for decades. wikipedia.orgchemicalbook.com Initially used in applications like dental composites and coatings to enhance adhesion and durability, the potential of GMA-based polymers quickly expanded as chemists began to exploit the reactivity of the pendant epoxide group. chemicalsunited.comtaylorandfrancis.com

The ability to perform post-polymerization modification on poly(glycidyl methacrylate) (PGMA) and its analogues opened the door to a vast library of functional polymers. rsc.orgresearchgate.net Researchers demonstrated that the epoxide ring could be efficiently opened to attach a wide variety of chemical moieties, leading to materials with tailored properties for applications ranging from drug delivery to advanced coatings. researchgate.netnih.gov This established PGMA as one of the most versatile reactive polymer scaffolds in modern polymer chemistry. rsc.org The synthesis of this compound represents a refinement of this concept, offering potentially different reactivity and stereochemical outcomes due to the methyl substitution on the oxirane ring, thus continuing the trajectory toward more precise control over polymer structure and function.

Current Research and Future Directions

Current research involving this compound and its analogues continues to push the boundaries of materials science. The focus remains on leveraging its dual functionality to create novel polymer architectures and materials with responsive or "smart" properties.

One significant trend is the development of hybrid photopolymerization systems. radtech.org By combining the free-radical polymerization of the methacrylate group with the cationic polymerization of the epoxide, researchers can create interpenetrating polymer networks with unique mechanical and thermal properties. acs.org For example, studies have shown that incorporating hydroxyl-containing acrylates can facilitate the cationic polymerization of epoxides, leading to higher conversion rates and tunable glass transition temperatures. radtech.org

Another active area of research is the synthesis of well-defined copolymers for specialized applications. researchgate.net This includes creating block copolymers for use as thermoplastic elastomers or as compatibilizers in polymer blends. nih.gov The precise control offered by living polymerization techniques allows for the creation of complex structures, such as star-shaped and graft copolymers, from monomers like this compound. acs.org

Emerging trends also point towards the use of these monomers in molecularly imprinted polymers (MIPs). mdpi.commdpi.com The ability to introduce specific functionalities through the epoxide ring after creating a templated polymer structure allows for the development of highly selective sensors and separation media. mdpi.com The use of dual-functional monomers in MIPs has shown to improve molecular recognition and adsorption capacity, particularly for polar molecules. mdpi.com

The exploration of derivatives and analogues continues to be a fertile ground for innovation. By subtly altering the chemical structure—for instance, by changing the spacer between the methacrylate and epoxide groups or by introducing other functional moieties—researchers can fine-tune the monomer's reactivity and the final properties of the resulting polymer. This ongoing research ensures that this compound and its chemical cousins will remain at the forefront of advanced materials development.

Data and Findings

Research into dual-functional monomers like this compound and its analogues has yielded significant quantitative data. The following tables summarize key findings from studies on related systems, illustrating the impact of monomer structure and polymerization conditions on material properties.

Table 1: Properties of Hybrid Photopolymer Networks

This table showcases the mechanical and thermal properties of photopolymer networks created from the orthogonal polymerization of methacrylate and epoxide functionalities. The data highlights how varying the monomer composition can tune the final characteristics of the material.

Data derived from studies on methacrylate-epoxy hybrid resins. acs.org

Table 2: Molecular Characteristics of Block Copolymers

This table presents data on block copolymers synthesized using dual-initiator systems, which are conceptually similar to using dual-functional monomers to bridge different polymerization mechanisms. The low dispersity values indicate a high degree of control over the polymerization process.

Data derived from studies on block copolymer synthesis using dual initiators. rsc.org

Table 3: Adsorption Capacity of Molecularly Imprinted Polymers (MIPs)

This table compares the performance of MIPs synthesized with a single functional monomer versus a dual-functional monomer system for the selective extraction of ciprofloxacin (B1669076). The enhanced adsorption capacity of the dual-monomer system highlights the synergistic effect of multiple interaction sites.

Data derived from studies on MIPs for ciprofloxacin extraction. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyloxiran-2-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)7(9)10-4-8(3)5-11-8/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBPNMOAQMQEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890858 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41768-20-1 | |

| Record name | (2-Methyl-2-oxiranyl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41768-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyloxiranyl)methyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Routes for 2 Methyloxiranyl Methyl Methacrylate

Established Synthetic Pathways for the Production of (2-Methyloxiranyl)methyl methacrylate (B99206)

The formation of (2-Methyloxiranyl)methyl methacrylate is primarily achieved through a combination of esterification to create the methacrylate group and epoxidation to introduce the 2-methyloxiranyl ring. These transformations can be carried out in a multi-step sequence or potentially combined in a one-pot approach.

Esterification Reactions for Methacrylate Moiety Formation

The introduction of the methacrylate group is a crucial step in the synthesis. This is typically achieved through the esterification of the corresponding alcohol, (2-methyloxiran-2-yl)methanol (B1345474) (also known as 2-methylglycidol), with methacrylic acid or its more reactive derivatives.

One common method involves the direct esterification of the alcohol with methacrylic acid in the presence of an acid catalyst. google.com This equilibrium-driven reaction often requires the removal of water to achieve high yields. google.com Alternatively, more reactive acylating agents such as methacryloyl chloride or methacrylic anhydride (B1165640) can be employed. The reaction of methacryloyl chloride with an alcohol, for instance, is a well-established method for forming methacrylate esters. Similarly, methacrylic anhydride can be used, often with a catalyst, to acylate alcohols. researchgate.net

Another significant route is transesterification, where a readily available methacrylate ester, such as methyl methacrylate, is reacted with (2-methyloxiran-2-yl)methanol in the presence of a suitable catalyst to exchange the alcohol moiety. google.com

Epoxidation Methodologies for the Introduction of the Oxiranyl Ring

The formation of the 2-methyloxiranyl ring is another key transformation. A plausible route to this structure involves the epoxidation of a suitable unsaturated precursor. One such precursor is isoprene (B109036) (2-methyl-1,3-butadiene). The selective epoxidation of one of the double bonds in isoprene can yield 2-methyl-2-vinyloxirane (B167661) (isoprene monoxide). Subsequent functional group manipulations would be necessary to convert the vinyl group into the required hydroxymethyl group for esterification. The heterogeneous reactions of isoprene-derived epoxides have been a subject of study, indicating the chemical accessibility of these intermediates. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of methacrylates. This includes the use of solvent-free conditions and the development of highly efficient and selective catalytic systems.

Development of Solvent-Free Synthetic Protocols

Conducting reactions without the use of volatile organic solvents is a key aspect of green chemistry, as it reduces waste and environmental impact. While specific solvent-free protocols for this compound are not extensively detailed in readily available literature, the general trend in methacrylate synthesis is moving towards such conditions. For example, the lipase-catalyzed esterification of glycidol, a related epoxide, has been studied in organic solvents, and optimizing such reactions to be solvent-free is a logical progression. mdpi.com The development of solvent-free methods often relies on the physical state of the reactants or the use of one of the reactants in excess to act as the reaction medium.

Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is critical in achieving high efficiency and selectivity in the synthesis of this compound. Various catalytic systems have been investigated for the key reaction steps.

For the esterification of methacrylic acid, both homogeneous and heterogeneous catalysts have been employed. Strongly acidic ion-exchange resins are used as solid acid catalysts that can be easily separated from the reaction mixture. google.com In the synthesis of glycidyl (B131873) methacrylate, catalysts such as triethylamine (B128534) and quaternary ammonium (B1175870) salts have been utilized. ijarsct.co.in For transesterification reactions, a range of catalysts have been explored, with a focus on improving reaction rates and yields.

In the context of epoxidation , the development of selective catalysts is crucial to avoid side reactions. The choice of oxidant and catalyst can significantly influence the outcome of the epoxidation of precursors like isoprene.

The following table summarizes some catalyst types used in related methacrylate syntheses, which could be applicable to the production of this compound.

| Reaction Type | Catalyst Type | Reactants | Potential Advantages |

| Esterification | Strongly Acidic Ion-Exchange Resin | Methacrylic Acid, Alcohol | Easy separation, reusability |

| Esterification | Triethylamine | Methacrylic Acid, Epichlorohydrin (B41342) | Base catalyst |

| Esterification | Quaternary Ammonium Salt | Sodium Methacrylate, Epichlorohydrin | Phase-transfer catalyst |

| Transesterification | Various | Methyl Methacrylate, Alcohol | Versatile for different alcohols |

Further research is needed to identify and optimize specific catalytic systems that provide high yields and selectivity for the synthesis of this compound under environmentally friendly conditions.

Advanced Purification and Isolation Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound (GMA) monomer is critical for its application in advanced materials, where impurities can negatively affect polymerization processes and the properties of the final polymer. researchgate.net Crude GMA from synthesis contains unreacted starting materials, such as epichlorohydrin and methacrylic acid, solvents, and byproducts. Advanced purification and isolation techniques are therefore essential to produce high-purity GMA suitable for specialized applications. estron.com

Distillation, particularly vacuum distillation, is a fundamental technique for purifying GMA. Due to GMA's relatively high boiling point (189 °C), distillation under reduced pressure is employed to prevent thermal polymerization of the methacrylate group during purification. nih.gov This process effectively separates GMA from lower-boiling impurities like residual epichlorohydrin and higher-boiling oligomeric byproducts.

To remove acidic impurities, such as unreacted methacrylic acid, the crude GMA is often washed with an aqueous alkaline solution followed by water washing to remove any formed salts. However, this can introduce water, which must be thoroughly removed.

For achieving ultra-high purity, column chromatography and treatment with ion-exchange resins are employed. mdpi.comgoogleapis.com Strongly acidic cation exchange resins can be used to remove certain impurities. googleapis.com A patent describes a process for purifying methyl methacrylate by treating it with a sulfonic acid group-containing compound, which can be in the form of a column filled with a strongly acidic cation exchange resin, to remove furan-type impurities. googleapis.com This method is effective at temperatures between 40°C and 60°C. googleapis.com

Another approach involves the use of adsorbents. For instance, modified poly(glycidyl methacrylate) adsorbents have been prepared to purify other compounds, demonstrating the potential of polymer-based adsorbents in purification processes. mdpi.com While this study focused on purifying glucosinolates, the principle of using functionalized polymer adsorbents could be adapted for GMA purification to target specific impurities. mdpi.com

The table below summarizes various techniques used for the purification of methacrylate monomers.

| Purification Technique | Target Impurities | Description | References |

| Vacuum Distillation | Unreacted precursors, solvents, oligomers | Separation based on boiling point differences under reduced pressure to prevent thermal polymerization. | |

| Aqueous Washing | Acidic impurities (e.g., methacrylic acid), salts | Washing with alkaline solutions to neutralize acids, followed by water to remove salts. | |

| Ion-Exchange Resins | Furan-type compounds, acidic/basic impurities | Passing the monomer through a column packed with acidic or basic ion-exchange resins to capture specific impurities. | googleapis.com |

| Adsorption | Pigments, specific organic impurities | Using solid adsorbents to selectively bind and remove impurities from the liquid monomer. | mdpi.com |

| Azeotropic Distillation | Water, Methanol | An entrainer is added to form a low-boiling azeotrope with the impurity, allowing for its removal as a distillate. | googleapis.com |

Polymerization Mechanisms and Kinetic Studies of 2 Methyloxiranyl Methyl Methacrylate

Radical Polymerization of the Methacrylate (B99206) Functional Group

The methacrylate group of (2-Methyloxiranyl)methyl methacrylate readily undergoes free-radical polymerization, a chain-growth process involving initiation, propagation, and termination steps. This process can be carried out using several techniques, each offering distinct advantages and control over the final polymer properties. The polymerization selectively targets the carbon-carbon double bond of the methacrylate, leaving the epoxy ring intact for further chemical transformations. mdpi.com

Kinetics and Thermodynamics of Bulk Polymerization

Bulk polymerization involves the polymerization of the neat monomer with a dissolved initiator, without any solvent. While simple in formulation, the bulk free-radical polymerization of methacrylates like GMA is characterized by complex kinetics.

Kinetics: The polymerization rate is notoriously difficult to control. Research has shown that the high rate of polymerization in the bulk does not readily permit controlled polymerization, often leading to polymers with broad molecular weight distributions or even gelation. A significant feature of the bulk polymerization of methacrylates is the autoacceleration phenomenon, known as the Trommsdorff or gel effect. This effect manifests as a sudden and dramatic increase in the polymerization rate and molecular weight at intermediate conversion levels. It is attributed to a decrease in the termination rate constant caused by the increasing viscosity of the medium, which hinders the diffusion of large polymer radicals, while smaller monomer molecules can still diffuse to the propagating chain ends.

In one study of a nitroxide-mediated photoradical bulk polymerization of GMA at room temperature, a solid product was obtained after 8 hours, achieving a monomer conversion of 58%. The resulting poly(glycidyl methacrylate) had a number-average molecular weight (Mn) of 13,300 g/mol and a polydispersity index (Mw/Mn) of 1.48. mdpi.com In the absence of a mediating agent, the polymerization yielded a gel-containing polymer, highlighting the lack of control. mdpi.com

Thermodynamics: The polymerization of the methacrylate double bond is an exothermic process, driven by the conversion of a π-bond and a σ-bond into two new, more stable σ-bonds. The release of heat can be substantial in a bulk system, leading to significant temperature increases. This exotherm, coupled with the autoacceleration, can make the reaction difficult to manage thermally, potentially causing localized overheating, monomer boiling, and degradation, further compromising the control over the polymer's structure.

Mechanisms and Rate Laws of Solution Polymerization

Solution polymerization, where the monomer and initiator are dissolved in a non-reactive solvent, offers better control over the process compared to bulk polymerization. The solvent acts as a diluent and heat transfer medium, mitigating the gel effect and facilitating temperature control.

Mechanisms: The fundamental mechanism follows the classical steps of free-radical polymerization. The choice of solvent is crucial, as it can influence the polymerization rate and the solubility of the resulting polymer. Toluene is a commonly used solvent for the free-radical polymerization of GMA. tandfonline.com The process is typically initiated by the thermal decomposition of an initiator like 2,2′-azobisisobutyronitrile (AIBN) at temperatures around 70°C. tandfonline.com

Rp = kp[M](f kd[I] / kt)1/2

where:

kp is the propagation rate constant.

kt is the termination rate constant.

kd is the initiator decomposition rate constant.

[M] is the monomer concentration.

[I] is the initiator concentration.

f is the initiator efficiency.

In solution, the lower monomer concentration and reduced viscosity delay the onset of the gel effect. Studies involving the solution copolymerization of GMA have been conducted in toluene, where the reaction is carefully controlled to maintain low conversion (e.g., below 12%) to accurately determine monomer reactivity ratios. tandfonline.com This approach underscores the improved control afforded by solution techniques.

Characteristics of Emulsion and Suspension Polymerization Processes

Heterogeneous polymerization techniques, such as emulsion and suspension polymerization, are widely employed to produce GMA-based polymers in particulate form, offering excellent heat dissipation and viscosity control.

Emulsion Polymerization: In this process, the hydrophobic GMA monomer is emulsified in a continuous aqueous phase using a surfactant. Polymerization is initiated by a water-soluble initiator, such as potassium persulfate (KPS). researchgate.net The primary loci of polymerization are the monomer-swollen surfactant micelles. This technique produces stable colloidal dispersions of polymer particles, known as latexes, typically in the sub-micron range. nih.gov

A key characteristic of GMA emulsion polymerization is the monomer's partial water solubility. This affects the partitioning of the monomer between the aqueous phase, monomer droplets, and micelles, which in turn influences the copolymer composition and kinetics. Studies on the emulsion copolymerization of GMA with butyl acrylate (B77674) (BA) have shown that the reactivity ratio of GMA is reduced compared to homogeneous (bulk or solution) systems, while the reactivity of the more hydrophobic BA is increased. researchgate.net This is a critical consideration for controlling the final copolymer microstructure.

Suspension Polymerization: This technique polymerizes droplets of monomer dispersed in a continuous phase, typically water. An oil-soluble initiator is dissolved in the monomer phase. The dispersion is maintained by mechanical agitation and stabilized by a suspending agent (e.g., polyvinyl alcohol, gelatin) to prevent the droplets from coalescing. researchgate.netnih.gov The resulting product consists of spherical polymer beads, with sizes typically ranging from micrometers to millimeters. nih.gov Each monomer droplet acts as a tiny bulk polymerization reactor. This method is advantageous for producing polymer particles directly, which can be easily isolated by filtration. It has been successfully used to synthesize crosslinked, porous microparticles of GMA for applications such as sorbents and catalyst supports. researchgate.netmdpi.com

Controlled/Living Radical Polymerization (CRP) Techniques for Molecular Architecture Control

To overcome the limitations of conventional free-radical polymerization, controlled/living radical polymerization (CRP) techniques have been applied to this compound. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ or PDI), and complex architectures like block copolymers, while retaining the integrity of the epoxy group. rsc.org

ATRP is a robust CRP method based on a reversible redox process catalyzed by a transition metal complex, which establishes a rapid equilibrium between active propagating radicals and dormant species. This minimizes irreversible termination reactions.

The ATRP of GMA has been extensively investigated, demonstrating excellent control over the polymerization. rsc.org Well-defined poly(glycidyl methacrylate) can be prepared at ambient temperature using various initiators and solvents. rsc.org A key finding is that the polymerization exhibits a linear increase of molecular weight with monomer conversion, which is a hallmark of a controlled process. Polydispersity indices are typically low, often below 1.3 and in some cases less than 1.1. mdpi.comrsc.org

Several catalytic systems have been successfully employed for the ATRP of GMA. The choice of catalyst, ligand, and solvent is critical for optimizing control. For instance, a system using Fe(0)/Cu(II)Br₂ at room temperature has been shown to be highly effective, yielding polymers with very low dispersity (Đ < 1.1). mdpi.com Another study reported the successful ATRP of GMA at ambient temperature using a copper bromide catalyst with various ligands. rsc.org

| Catalytic System | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Key Observation | Reference |

|---|---|---|---|---|---|

| CuBr/PMDETA | Diphenyl ether | 50 | <1.25 | Good control achieved in solution; bulk polymerization was uncontrolled. | researchgate.net |

| CuBr/Ligand | Various | Ambient | <1.3 | Successful controlled polymerization at room temperature. Linear Mn increase with conversion. | rsc.org |

| Fe(0)/Cu(II)Br₂/Ligand | Toluene/Acetone | 25 | <1.1 | Robust system affording well-controlled PGMA with high chain-end functionality. | mdpi.com |

| CuBr/CuCl₂/dipyridyl | Methanol/Water | Not specified | Not specified | Controlled growth of PGMA brushes from a silicon wafer surface. | nih.gov |

RAFT polymerization is another versatile CRP technique that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent. The mechanism involves a degenerative transfer process where the RAFT agent reversibly deactivates propagating radicals, establishing an equilibrium between active chains and dormant polymeric RAFT adducts.

This method is applicable to a wide range of monomers, including GMA. acs.org The success of RAFT polymerization is critically dependent on the appropriate selection of the RAFT agent (specifically the Z and R groups) for the given monomer and reaction conditions. For methacrylates, trithiocarbonates and certain dithiobenzoates are effective RAFT agents. acs.org

RAFT has been successfully applied to GMA, particularly in heterogeneous systems. For example, the RAFT aqueous emulsion polymerization of GMA has been conducted using a poly(glycerol monomethacrylate) (PGMA) chain as a steric stabilizer block. This approach, known as polymerization-induced self-assembly (PISA), allows for the formation of well-defined block copolymer nanoparticles in water. However, studies have also noted constraints; when targeting higher degrees of polymerization for the PMMA block, colloidal instability and flocculation can occur, indicating that careful optimization of reaction parameters is essential.

Nitroxide-Mediated Polymerization (NMP) for Polymer Chain Growth

Nitroxide-Mediated Polymerization (NMP) has been explored for the controlled polymerization of the methacrylate group of glycidyl (B131873) methacrylate (GMA), a close structural analog of this compound. The primary challenge in the NMP of methacrylates lies in side reactions, such as cross-disproportionation, and a large activation-deactivation equilibrium constant. rsc.org However, the use of specific nitroxides and copolymerization strategies has enabled controlled polymerization.

Research has demonstrated the controlled/living photoradical polymerization of GMA utilizing 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator. This process successfully produced poly(glycidyl methacrylate) (PGMA) where the polymerization occurred at the vinyl group, leaving the oxirane ring intact. mdpi.com In these photopolymerizations, an initiator such as (2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) is used in conjunction with a photosensitive triarylsulfonium salt, which acts as a photoelectron transfer agent. mdpi.com The resulting polymers exhibit relatively narrow molecular weight distributions. mdpi.com

Another successful approach involves the copolymerization of GMA with a controlling comonomer, typically styrene (B11656) (S), using a second-generation nitroxide like N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). The use of an SG1-based alkoxyamine initiator, such as NHS-BlocBuilder, has facilitated the controlled copolymerization of GMA and styrene with high GMA content. rsc.orgrsc.org These polymerizations show a linear evolution of the number average molecular weight (M) with conversion and maintain narrow molecular weight distributions (M/M). rsc.orgrsc.org Crucially, these methods allow for the synthesis of block copolymers by chain extension of the resulting poly(GMA-ran-S) macroinitiators. rsc.org

Table 1: NMP of Glycidyl Methacrylate (GMA)

Table 2: NMP Copolymerization of Glycidyl Methacrylate (GMA) and Styrene (S)

Cationic Ring-Opening Polymerization (CROP) of the Oxiranyl Moiety

The oxiranyl (epoxide) ring of this compound is susceptible to Cationic Ring-Opening Polymerization (CROP), a process driven by the relief of ring strain. wiley-vch.de This polymerization pathway allows for the synthesis of polyethers while preserving the methacrylate groups as pendant functionalities.

Selection and Efficacy of Initiators and Co-initiators for CROP

The initiation of CROP for oxiranes is typically achieved using strong electrophilic species. Photoinitiators, such as triarylsulfonium salts, are effective for inducing CROP upon UV irradiation. mdpi.com These salts generate a strong protic acid that initiates the polymerization. The efficiency of initiation can be influenced by the presence of other components in the system. For instance, in some systems, free radical co-initiators can promote the cationic polymerization, leading to an increased reaction rate. nih.gov

Exploration of Reaction Kinetics and Mechanistic Pathways in Cationic Ring-Opening

The kinetics of CROP are influenced by factors such as monomer concentration, initiator concentration, and temperature. The polymerization proceeds via an S"N"2-type mechanism, where the active center is a tertiary oxonium ion. The propagation step involves the nucleophilic attack of a monomer's oxygen atom on the electrophilic carbon of the growing chain's cyclic oxonium ion. rsc.orgtue.nl

Mechanistic studies, often supported by computational modeling and spectroscopic analysis like NMR, have been conducted on similar ring-opening polymerizations. nih.gov For instance, in the CROP of spiro-orthoesters, which also involves ring-opening, it has been shown that the polymerization can proceed through different pathways, with one being predominant. nih.gov The stability of the intermediate carbocations or oxonium ions plays a crucial role in determining the mechanistic pathway. nih.gov The presence of even trace amounts of nucleophilic impurities, such as water, can significantly impact the reaction kinetics and the course of polymerization by acting as chain transfer agents. nih.gov

Influence of Reaction Conditions on Polymer Microstructure and Network Formation

Reaction conditions have a profound effect on the resulting polymer's microstructure. In the case of monomers with two polymerizable groups like this compound, selective polymerization is key. By carefully choosing the initiator and reaction conditions, it is possible to selectively polymerize the oxirane ring via CROP, leaving the methacrylate groups intact. These pendant methacrylate groups can then be used for subsequent cross-linking reactions, either through heating or UV irradiation, to form a network structure. acs.orgresearchgate.net The degree of cross-linking and the final properties of the network are dependent on the density of the pendant methacrylate groups, which is controlled by the initial polymerization.

Anionic Polymerization Considerations and Challenges for this compound

The anionic polymerization of this compound presents significant challenges due to the presence of two reactive sites: the methacrylate group and the oxirane ring.

Conventional anionic polymerization of methacrylates is known to be complex and susceptible to side reactions. cmu.edu For a monomer like this compound, the highly reactive nature of the anionic initiator can lead to a lack of selectivity. A major challenge is that traditional anionic initiators can react with both the vinyl group of the methacrylate and the carbonyl group, leading to highly branched or cross-linked structures rather than linear polymers. researchgate.net

Furthermore, attempting to selectively polymerize the oxirane ring via an anionic mechanism is also problematic. Under basic conditions necessary for anionic ring-opening, the initiator or the propagating alkoxide anion is a very strong base. rsc.org This strong basicity can lead to a rapid proton abstraction from various sources within the reaction mixture, effectively quenching the active anionic center and preventing the polymerization of the epoxide. rsc.org

While monomer-activated anionic ring-opening polymerization using a tetraoctylammonium bromide/triisobutylaluminum initiating system has been shown to selectively polymerize the epoxide of GMA, this is a highly specialized system designed to overcome the inherent challenges of conventional anionic polymerization. acs.orgresearchgate.net Therefore, standard anionic polymerization methods are generally considered unsuitable for achieving controlled polymerization of this compound.

Copolymerization and Terpolymerization Studies Involving 2 Methyloxiranyl Methyl Methacrylate

Radical Copolymerization with Diverse Vinyl Monomers

(2-Methyloxiranyl)methyl methacrylate (B99206) is a versatile functional monomer frequently employed in radical polymerization to introduce reactive epoxy groups into polymer chains. These epoxy functionalities serve as sites for post-polymerization modification, crosslinking, or for imparting specific adhesive properties to the final material. The copolymerization characteristics of GMA with a range of vinyl comonomers are critical for tailoring the microstructure and, consequently, the properties of the resulting copolymers.

Determination of Reactivity Ratios and Copolymer Compositional Drift

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). These ratios compare the rate constant of a propagating radical adding its own monomer to the rate constant of it adding the comonomer. The determination of these ratios is essential for predicting copolymer composition and understanding the polymerization process. sapub.org

Studies on the free radical copolymerization of GMA (M1) with various vinyl monomers (M2) have yielded reactivity ratios that indicate its relative reactivity. For instance, in the solution copolymerization of GMA with octadecyl acrylate (B77674) (ODA) at 70°C, the reactivity ratios were determined using methods like Fineman–Ross (FR) and Kelen–Tudos (KT). tandfonline.com The results showed that GMA is the more reactive monomer in this pair (r₁ > 1 and r₂ < 1). tandfonline.com Similarly, in the emulsion copolymerization of GMA with butyl acrylate (BA), all applied linear methods indicated a higher reactivity for GMA compared to BA. researchgate.net

Below is a table summarizing the reactivity ratios for GMA with various comonomers, as determined by different analytical methods.

Interactive Table: Reactivity Ratios of (2-Methyloxiranyl)methyl methacrylate (M1) with Various Comonomers (M2)

| Comonomer (M2) | Polymerization System | Method | r1 (GMA) | r2 (Comonomer) | Reference |

|---|---|---|---|---|---|

| Octadecyl Acrylate (ODA) | Solution (Toluene, 70°C) | Fineman-Ross (FR) | 1.29 | 0.68 | tandfonline.com |

| Butyl Acrylate (BA) | Emulsion (75°C) | Mayo-Lewis (ML) | 1.51 | 0.15 | researchgate.net |

| Butyl Acrylate (BA) | Emulsion (75°C) | Fineman-Ross (FR) | 1.85 | 0.22 | researchgate.net |

| Butyl Acrylate (BA) | Emulsion (75°C) | Kelen-Tudos (KT) | 1.57 | 0.30 | researchgate.net |

| Eugenyl-2-hydroxypropyl methacrylate (EUGMA)* | Solution (1,4-dioxane, 70°C) | Kelen–Tüdős | 0.40 | 1.06 | mdpi.com |

Note: This is a copolymerization of Methyl Methacrylate (MMA) with EUGMA, a derivative of GMA. The reactivity ratios are shown with MMA as M1 and EUGMA as M2. For consistency with the table's premise (GMA as M1), if we considered EUGMA as M1 and MMA as M2, the ratios would be r1=1.06 and r2=0.40.

Analysis of Monomer Sequence Distribution in Copolymers

The monomer sequence distribution—whether the arrangement is alternating, random, or in blocks—is a direct consequence of the monomer reactivity ratios and profoundly influences the polymer's physical and chemical properties. sapub.orgresearchgate.net The sequence distribution can be calculated using statistical methods based on the determined reactivity ratios. researchgate.nettsijournals.com

The product of the two reactivity ratios (r1r2) is a key indicator of the copolymer structure.

If r1r2 ≈ 1 , the system approaches ideal copolymerization, resulting in a random distribution of monomer units along the polymer chain. The composition of the copolymer is largely dictated by the feed composition.

If r1r2 ≈ 0 , there is a strong tendency for alternation, where the monomers add to the chain in a regular ...-M1-M2-M1-M2-... sequence. This occurs when each radical prefers to react with the other monomer.

If r1r2 > 1 , which is very rare, both monomers prefer to homopolymerize, leading to block-like structures or separate homopolymers. 182.160.97

Impact of Comonomer Structure and Steric Effects on Copolymerization Behavior

The reactivity of monomers in radical polymerization is influenced by a combination of electronic and steric factors. uomustansiriyah.edu.iq The structure of the comonomer paired with this compound has a significant impact on the copolymerization kinetics and the resulting copolymer architecture.

In the copolymerization of GMA with octadecyl acrylate (ODA), GMA exhibits higher reactivity. tandfonline.com This is attributed to several factors: methacrylates are generally more reactive than acrylates due to resonance stabilization of their radicals and polar effects. tandfonline.com Furthermore, the bulky butyl side group in ODA creates a steric hindrance or "shielding effect" that impedes the approach of an incoming monomer to the radical chain end. tandfonline.com

Copolymerization and Network Formation with Epoxy Resins and Curable Systems

The epoxy group on this compound is its most defining feature, enabling it to participate in a secondary set of reactions distinct from the initial vinyl polymerization. This dual reactivity allows GMA-containing polymers to be integrated into epoxy resin systems, where they can act as modifiers, crosslinking agents, or reactive diluents, leading to the formation of complex polymer networks.

Mechanistic Investigations of Crosslinking Reactions with Epoxy-Based Polymers

The primary mechanism for crosslinking GMA-containing polymers with epoxy-based systems is the ring-opening reaction of the epoxide group. This reaction can be initiated by various functional groups present in the formulation, such as amines, carboxylic acids, and hydroxyls. researchgate.net

When GMA reacts with macromolecules containing carboxylic or hydroxyl groups, the epoxide ring is opened. The specific pathway is often dependent on the pH of the system. researchgate.net

Under acidic conditions (e.g., pH 3.5) , the reaction proceeds through a classic epoxide ring-opening mechanism, where the epoxy group of GMA reacts with both hydroxyl and carboxylic acid groups to form ester and ether linkages, respectively. researchgate.net

Under basic conditions (e.g., pH 10.5) , the reaction with hydroxyl groups can occur via both the ring-opening mechanism and a transesterification reaction, though the ring-opening pathway is generally preferred. researchgate.net

In typical epoxy resin formulations cured with amine hardeners, the amine's primary and secondary hydrogens react with epoxy groups, including those from the GMA units and the base epoxy resin (like diglycidyl ether of bisphenol A). kpi.ua Furthermore, the ring-opening of an epoxy group generates a new hydroxyl group, which can then also participate in further reactions, contributing to a higher crosslink density. researchgate.net This ability to form a densely crosslinked three-dimensional network is fundamental to the high performance of thermoset materials. researchgate.netmedcraveonline.com

Role of this compound as a Reactive Diluent or Crosslinking Agent in Formulations

High viscosity is a common challenge in processing epoxy resins. researchgate.netui.ac.id Reactive diluents are incorporated into formulations to lower viscosity, which improves handling, allows for higher filler loading, and enhances application properties like wetting and penetration of substrates. specialchem.com Unlike non-reactive diluents (solvents), reactive diluents have functional groups that allow them to become a permanent part of the cured polymer network. ui.ac.idspecialchem.com

This compound and its copolymers are effective reactive diluents for epoxy resins. researchgate.netui.ac.id The addition of terpolymers based on GMA, butyl acrylate, and methyl methacrylate to an epoxy resin has been shown to successfully reduce its viscosity. For example, one study reported a viscosity reduction from 8592 to 1900 mPa·s. researchgate.net This allows for the creation of solvent-free coating applications. researchgate.net

Design and Synthesis of Graft Copolymers and Block Copolymers Utilizing this compound

This compound, more commonly known as glycidyl (B131873) methacrylate (GMA), is a highly versatile monomer due to its reactive epoxy group. This functionality allows for its incorporation into a wide array of polymer architectures, including graft and block copolymers, through various polymerization techniques. The epoxide ring can be opened post-polymerization by a variety of nucleophiles, enabling the introduction of diverse functional groups and facilitating the creation of complex macromolecular structures. rsc.orgcmu.edu This reactivity makes GMA a valuable building block for designing polymers with tailored properties for specific applications, such as drug delivery, surface modification, and nanolithography. rsc.orgclemson.edugoogle.com

The synthesis of graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be achieved through several strategies. rsc.org The "grafting through," "grafting from," and "grafting to" methods are the principal approaches for creating these branched architectures. cmu.edursc.org

The "grafting through" (or macromonomer) method involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable end group. cmu.edu This technique has been successfully employed to graft poly(methyl methacrylate) (PMMA) chains onto a surface modified with GMA. For instance, GMA can be used to functionalize nanoparticles like titanium dioxide (n-TiO₂). The GMA-modified nanoparticles can then be copolymerized with methyl methacrylate (MMA) via reversible addition-fragmentation chain transfer (RAFT) polymerization, effectively "grafting through" the surface-bound GMA to create a polymer-grafted nanoparticle. tandfonline.com

The "grafting from" approach involves initiating the polymerization of a second monomer from active sites along the backbone of a pre-existing polymer chain. rsc.org This method is widely used for modifying natural and synthetic polymers. For example, GMA has been grafted from kapok fibers using radiation-induced grafting, where irradiation creates active sites on the fiber surface that initiate the polymerization of GMA. researchgate.net Similarly, GMA has been grafted onto polycaprolactone (B3415563) (PCL) in a melt mixer using a peroxide initiator. The initiator creates macroradicals on the PCL backbone, which then initiate the grafting of GMA. researchgate.net A combination of click chemistry and RAFT polymerization has also been used to synthesize well-defined block copolymer brushes with a poly(glycidyl methacrylate) (PGMA) backbone using a "grafting from" strategy. mdpi.com

A third method, "grafting to," involves attaching pre-formed polymer chains to a polymer backbone with reactive sites. rsc.org Copolymers of GMA and methyl methacrylate have been synthesized by atom transfer radical polymerization (ATRP). The pendant epoxy groups of the GMA units were then opened to introduce azide (B81097) functionalities, creating a backbone suitable for "grafting to" other polymer chains via click chemistry. cmu.edu

| Grafting Method | Polymer Backbone | Grafted Monomer/Polymer | Initiator/Catalyst | Key Findings | Reference |

| Grafting From | Kapok Fiber | Glycidyl Methacrylate | ⁶⁰Co gamma rays | Grafting yield increased with temperature, reaction time, and irradiation dose. researchgate.net | researchgate.net |

| Grafting From | Polycaprolactone (PCL) | Glycidyl Methacrylate | Benzoyl Peroxide | Graft content increased with GMA concentration. researchgate.net | researchgate.net |

| Grafting To | Poly(methyl methacrylate-co-glycidyl methacrylate) | Alkyne-terminated polymers | Click Chemistry | Efficient method for creating well-defined graft copolymers. cmu.edu | cmu.edu |

| Grafting Through | GMA-modified n-TiO₂ | Methyl Methacrylate | AIBN / RAFT agent | Successful grafting of PMMA chains from the nanoparticle surface. tandfonline.com | tandfonline.com |

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously self-assemble in selective solvents to form various nanostructures, such as micelles, vesicles, and polymersomes. rsc.orgnih.gov The inclusion of GMA in these copolymers provides a reactive handle for further functionalization or cross-linking, enhancing the stability and utility of the self-assembled structures. researchgate.net

Well-defined amphiphilic block copolymers containing PGMA have been synthesized using controlled radical polymerization techniques like ATRP and RAFT. researchgate.net For example, triblock copolymers of poly(ε-caprolactone)-block-poly(glycidyl methacrylate)-block-poly(poly(ethylene glycol)methyl ether methacrylate) (PCL-b-PGMA-b-P(PEGMA)) have been synthesized. rsc.org In aqueous solutions, these copolymers self-assemble into core-shell micelles, with the hydrophobic PCL forming the core and the hydrophilic P(PEGMA) and functional PGMA forming the shell. rsc.org These micelles can encapsulate hydrophobic drugs like doxorubicin, demonstrating their potential as nanocarriers for drug delivery. rsc.org

The self-assembly behavior is highly dependent on the block copolymer composition, molecular weight, and the nature of the solvent. nih.gov For instance, random copolymers of GMA with benzyl (B1604629) methacrylate (BZMA) or cyclohexyl methacrylate (CHMA) have been shown to self-assemble upon catalyzed ring-opening of the glycidyl groups. nih.gov The modification of the epoxy groups on PGMA-based block copolymers with secondary amines can introduce pH and temperature sensitivity, leading to "schizophrenic" micellization behavior where the copolymer can form micelles with either block as the core depending on the environmental conditions. researchgate.netscispace.com

The characterization of these self-assembled structures is typically performed using techniques such as dynamic light scattering (DLS) to determine the size and size distribution of the aggregates, and transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize their morphology. mdpi.comscispace.com

| Copolymer System | Synthesis Method | Self-Assembly Behavior | Application | Key Characterization | Reference |

| PCL-b-PGMA-b-P(PEGMA) | - | Forms core-shell micelles in water. | Doxorubicin delivery | Fluorescence, Cell Viability | rsc.org |

| PGMA-g-(PMMA-b-POEGMA) | RAFT & Click Chemistry | Forms spherical micelles in selective solvents (THF/water, THF/CH₃OH, DMSO/CHCl₃). | Thin films with tunable properties | DLS, TEM, SEM | mdpi.com |

| MPEG-b-PGMA derivatives | ATRP | Forms micelles in aqueous media at specific pH. | Drug delivery | DLS, TEM | researchgate.net |

| Poly(carboxybetaine methacrylate)-b-PCL-b-poly(carboxybetaine methacrylate) | RAFT | Forms micelles capable of hosting doxorubicin. | Cancer chemotherapeutics | DLS, TEM | mdpi.com |

The ability to precisely control polymerization processes allows for the design of complex and tailored polymer architectures. Sequential polymerization, where monomers are added in a specific order, is a cornerstone of creating well-defined block copolymers. d-nb.info Controlled/"living" polymerization techniques, such as ATRP, RAFT, and group transfer polymerization (GTP), are particularly well-suited for this purpose, as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific block sequences. researchgate.netpolimi.it

For example, poly(methyl methacrylate)-block-poly(glycidyl methacrylate) (PMMA-b-PGMA) has been synthesized by the sequential addition of MMA and then GMA during group transfer polymerization. cd-bioparticles.net Similarly, combining ring-opening polymerization (ROP) and ATRP allows for the synthesis of amphiphilic copolymers with biodegradable segments. A library of copolymers based on poly(ε-caprolactone) (PCL) and poly(polyethylene glycol methacrylate) (P(PEGMA)) or poly(glycerol methacrylate) (PGMA) has been created using a combination of ROP for the PCL block and ATRP for the methacrylate-based blocks. polimi.it

Furthermore, the reactive epoxy group of GMA enables post-polymerization modification, which adds another dimension to the design of tailored architectures. A single PGMA polymer can serve as a scaffold for a variety of functionalization reactions. rsc.orgrsc.org For instance, the epoxy ring can be opened by thiols to introduce a thioether group and a secondary alcohol. This alcohol can then be acylated, resulting in a multifunctional homopolymer from a single precursor. rsc.org This modular approach is highly advantageous for creating libraries of functional polymers to study structure-property relationships systematically. polimi.itrsc.org

Flow polymerization has also emerged as a powerful tool for controlling copolymer composition. By precisely managing mixing and heating in a flow reactor, it is possible to synthesize copolymers of MMA and GMA where the final copolymer composition closely matches the monomer feed ratio. d-nb.info

| Polymer Architecture | Polymerization Technique(s) | Monomers | Key Feature | Reference |

| Diblock Copolymer | Group Transfer Polymerization | Methyl Methacrylate, Glycidyl Methacrylate | Sequential monomer addition for well-defined blocks. | cd-bioparticles.net |

| Amphiphilic Block Copolymer | Ring-Opening Polymerization (ROP) & Atom Transfer Radical Polymerization (ATRP) | ε-caprolactone, PEGMA, Glycidyl Methacrylate | Combination of techniques to create biodegradable and functional blocks. | polimi.it |

| Multifunctional Homopolymer | - (Post-polymerization modification) | Glycidyl Methacrylate | Sequential ring-opening and acylation of PGMA scaffold. | rsc.org |

| Random Copolymer | Free Radical Polymerization (Flow Reactor) | Methyl Methacrylate, Glycidyl Methacrylate | Precise control over copolymer composition via flow conditions. | d-nb.info |

Ring Opening Reactions and Crosslinking Chemistry of 2 Methyloxiranyl Methyl Methacrylate Derived Polymeric Systems

Acid-Catalyzed Ring-Opening Reactions of the Oxiranyl Group

Acid-catalyzed ring-opening is a primary method for the polymerization and crosslinking of epoxy-functional polymers. The reaction proceeds through the activation of the epoxide ring by an acidic catalyst, making it susceptible to nucleophilic attack.

The acid-catalyzed ring-opening of the oxiranyl group in (2-Methyloxiranyl)methyl methacrylate (B99206) begins with the protonation of the epoxide oxygen by an acid catalyst. This initial step forms a protonated epoxide, which is a much more reactive electrophile. The subsequent nucleophilic attack generally follows a mechanism with significant SN1 character. khanacademy.org Due to the presence of a methyl group on one of the oxirane carbons, the two carbons are not equivalent. The positive charge in the transition state is better stabilized on the more substituted, tertiary carbon atom. khanacademy.org

Consequently, the nucleophile preferentially attacks this more substituted carbon. This regioselectivity is a key feature of the acid-catalyzed mechanism for unsymmetrical epoxides. khanacademy.orgmasterorganicchemistry.com The attack leads to the cleavage of the carbon-oxygen bond, opening the ring and resulting in the formation of a hydroxyl group from the epoxide oxygen and a new bond between the nucleophile and the tertiary carbon. If the nucleophile is another monomer unit, this process leads to cationic ring-opening polymerization. nih.gov The stereochemical outcome is typically a trans-addition of the nucleophile and the resulting hydroxyl group across the former C-O bond.

Both Lewis acids and Brønsted acids are effective catalysts for epoxide ring-opening, though their activity and selectivity can vary.

Lewis Acids: These catalysts, such as boron trifluoride (BF₃) and its complexes, are common initiators for the cationic polymerization of epoxides. nih.govwikipedia.org Metal salts, including tin-, zirconium-, and hafnium-based catalysts integrated into solid supports like zeolites (e.g., Sn-Beta, Zr-Beta), have been investigated for their catalytic activity in epoxide ring-opening reactions. osti.gov Studies have shown that stronger Lewis acids can enhance the reaction rate by more effectively polarizing the C-O bonds of the epoxide, which reduces the steric repulsion for the incoming nucleophile. osti.govacs.org However, moderate-strength Lewis acids can sometimes offer better control and selectivity. osti.gov

Brønsted Acids: These are proton-donating acids, ranging from strong acids like trifluoromethanesulfonic acid (HOTf) to milder acids like phosphoric acids and carboxylic acids. rsc.orgresearchgate.net Strong Brønsted acids are highly effective at promoting ring-opening polymerization, even at low temperatures. rsc.org However, their high reactivity can sometimes lead to side reactions. researchgate.net Milder Brønsted acids are being explored to achieve more controlled polymerizations. researchgate.netresearchgate.net For instance, research on other heterocyclic monomers has shown that combining a weak Brønsted acid with a co-catalyst can effectively promote ring-opening polymerization at room temperature. researchgate.net

| Catalyst Type | Example Catalyst | Typical Characteristics | Reference |

|---|---|---|---|

| Lewis Acid | Boron Trifluoride (BF₃) Complexes | Common initiators for cationic polymerization; can be highly reactive. | nih.govwikipedia.org |

| Lewis Acid | Sn-Beta, Zr-Beta Zeolites | Heterogeneous catalysts; activity depends on metal's Lewis acidity. Moderate strength can be more selective than stronger acids. | osti.gov |

| Lewis Acid | Indium(III) Chloride (InCl₃) | Effective for regioselective ring-opening to form β-hydroxy ethers. | osti.gov |

| Brønsted Acid | Trifluoromethanesulfonic Acid (HOTf) | A strong acid that is a highly effective catalyst for ring-opening polymerization (ROP). | rsc.org |

| Brønsted Acid | Phosphoric Acids (e.g., BINOL-phosphoric acid) | Milder acids that can lead to cleaner reactions with fewer side products. | chemrxiv.org |

Base-Catalyzed Ring-Opening Reactions and Nucleophilic Addition to the Oxiranyl Ring

Base-catalyzed ring-opening provides an alternative pathway for crosslinking (2-Methyloxiranyl)methyl methacrylate systems, proceeding through a different mechanism with distinct selectivity.

In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of epoxides proceeds via an SN2 mechanism. The reaction is typically initiated by a strong nucleophile, which directly attacks one of the carbon atoms of the oxirane ring. rsc.org For the unsymmetrical this compound, this attack is subject to steric hindrance. The nucleophile will preferentially attack the less sterically hindered, primary carbon atom. researchgate.net This results in regioselectivity that is opposite to that observed in acid-catalyzed reactions.

The rate of the reaction is dependent on the concentration of both the epoxy group and the nucleophile. The nucleophilicity of the attacking species is a critical factor, with a general reactivity order being thiol > amine > alcohol > phenol. wikipedia.org This order indicates that thiols are among the most reactive nucleophiles for epoxy ring-opening. wikipedia.orgrsc.org The reaction results in the formation of an alkoxide intermediate, which can then propagate the reaction by attacking another epoxide ring in the case of anionic homopolymerization, or be protonated by a proton source in the reaction mixture to yield a hydroxyl group. nih.gov

| Nucleophile | Relative Reactivity | Reference |

|---|---|---|

| Thiol (R-S⁻) | Highest | wikipedia.org |

| Aliphatic Amine (R-NH₂) | High | wikipedia.org |

| Aromatic Amine (Ar-NH₂) | Moderate | wikipedia.org |

| Alcohol/Alkoxide (R-O⁻) | Moderate | wikipedia.org |

| Phenol (Ar-OH) | Lowest | wikipedia.org |

Base-catalyzed ring-opening reactions are instrumental in forming highly cross-linked polymer networks. When a polyfunctional nucleophile, such as a diamine or a polythiol, is used as a curing agent, each nucleophilic group can react with an epoxide ring, leading to the formation of covalent bonds that link the polymer chains together. researchgate.netmdpi.com

Alternatively, in the presence of a suitable anionic catalyst (a Lewis base such as a tertiary amine or imidazole), the epoxide can undergo anionic ring-opening homopolymerization. nih.govwikipedia.org In this process, the alkoxide formed after the initial ring-opening acts as the new nucleophile, attacking another epoxide ring and propagating the chain. nih.gov This results in the formation of polyether linkages (-C-O-C-). The resulting three-dimensional network is characterized by these ether bridges and exhibits high thermal and chemical resistance, although it can also be brittle. nih.govwikipedia.org The structure of these networks is typically more regular compared to those formed by radical polymerization. researchgate.net

Photochemical Ring-Opening and UV-Curing Strategies for this compound Systems

Photochemical initiation offers a rapid, energy-efficient, and spatially controllable method for curing systems based on this compound. These are often formulated as dual-cure systems, leveraging the distinct reactivity of the methacrylate and epoxy functionalities. mdpi.comnih.govmdpi.com

Upon exposure to UV radiation in the presence of a suitable photoinitiator, two different polymerization mechanisms can occur. nih.gov The methacrylate groups undergo rapid free-radical polymerization, quickly building molecular weight and leading to initial solidification or gelation of the resin. mdpi.comnih.gov Simultaneously, if a cationic photoinitiator (or photoacid generator) is included in the formulation, the UV light will cause it to generate a strong Brønsted acid. nih.govmdpi.com This photogenerated acid then catalyzes the cationic ring-opening polymerization of the epoxy groups, as described in section 5.1. nih.gov

This dual-curing approach allows for a sequential process. An initial UV exposure can trigger the fast radical polymerization of the methacrylate groups to set the material's shape. nih.gov Subsequent thermal treatment or continued UV exposure can then complete the slower cationic polymerization of the epoxy rings, leading to a highly cross-linked interpenetrating polymer network (IPN). nih.govupc.edu This method can yield materials with enhanced mechanical properties and higher glass transition temperatures compared to singly-cured systems. nih.gov The kinetics of these curing processes can be monitored in real-time using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FT-IR spectroscopy. mdpi.comnih.gov

| Component | Function | Example | Reference |

|---|---|---|---|

| Epoxy Methacrylate Monomer | Primary resin, provides both functional groups. | This compound | |

| Radical Photoinitiator | Initiates polymerization of methacrylate groups upon UV exposure. | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | upc.edu |

| Cationic Photoinitiator | Generates acid to initiate ring-opening of epoxy groups upon UV exposure. | Triarylsulfonium or diaryliodonium salts | nih.gov |

| Crosslinking Agent (optional) | Multifunctional (meth)acrylate to increase crosslink density. | Trimethylolpropane (B17298) trimethacrylate (TMPTMA) | upc.edu |

Development and Application of Photoacid Generators in Cationic Photopolymerization

The cationic photopolymerization of this compound, commonly known as Glycidyl (B131873) Methacrylate (GMA), relies on the efficient generation of strong Brønsted or Lewis acids upon exposure to UV radiation. This process is initiated by compounds known as photoacid generators (PAGs). mdpi.comresearchgate.net The development of effective PAGs is crucial for controlling the initiation and propagation of the ring-opening polymerization of the oxirane (epoxy) group in GMA.

Historically, photosensitive onium salts, such as diaryliodonium and triarylsulfonium salts, have been the most extensively studied and commercially utilized PAGs for cationic polymerization. mdpi.comresearchgate.netrsc.org Upon photolysis, these salts undergo irreversible fragmentation, leading to the formation of a strong Brønsted acid that initiates the polymerization cascade. mdpi.comfujifilm.com The general mechanism for a triarylsulfonium salt involves the cleavage of a carbon-sulfur bond upon absorbing a photon, which, after a series of reactions with a hydrogen donor (like a solvent or monomer), generates a superacid. fujifilm.com

The application of these PAGs is central to UV-curing technologies for coatings, adhesives, and microelectronics. researchgate.netfujifilm.comdntb.gov.ua In the context of GMA, the generated acid protonates the oxygen atom of the epoxy ring, making the ring susceptible to nucleophilic attack by another monomer molecule. This initiates the chain-growth, ring-opening polymerization, leading to the formation of a crosslinked polyether network. While onium salts are effective as photo-acid generators for the cationic ring-opening of the oxirane group, they can also influence the radical polymerization of the methacrylate group. mdpi.com However, studies have shown that under certain conditions, polymerization can selectively proceed via the radical pathway without the occurrence of cationic ring-opening, indicating that the onium salt can act as a photoelectron transfer agent rather than a PAG. mdpi.com

Table 1: Comparison of Common and Novel Photoacid Generators (PAGs)

| PAG Type | Cation | Anion | Generation Mechanism | Key Advantages/Disadvantages | References |

|---|---|---|---|---|---|

| Diaryliodonium Salts | Diphenyliodonium | Hexafluoroantimonate (SbF₆⁻), Hexafluorophosphate (PF₆⁻) | C-I bond cleavage upon photolysis to generate a Brønsted acid. | High efficiency; can be sensitized for longer wavelengths. May release toxic byproducts (e.g., antimony compounds). | mdpi.comrsc.orgfujifilm.com |

| Triarylsulfonium Salts | Triarylsulfonium | Hexafluoroantimonate (SbF₆⁻), Triflate (CF₃SO₃⁻) | C-S bond cleavage upon photolysis to generate a Brønsted acid. | High thermal stability and reactivity. | mdpi.comresearchgate.netfujifilm.com |

| Aluminate-Based Salts | Diphenyliodonium | Tetrakis(perfluoro-t-butyloxy)aluminate ([Al(OC(CF₃)₃)₄]⁻) | C-I bond cleavage with a weakly coordinating anion. | High reactivity due to the low nucleophilicity of the anion, leading to more efficient polymerization. | rsc.orgresearchgate.nettcichemicals.com |

| Non-ionic PAGs | N/A (Covalently linked chromophore and photocleavable group) | Triflate (CF₃SO₃⁻) | Photocleavage of a covalent bond to release sulfonic acid. | Improved solubility in some formulations; can be designed for specific applications like two-photon lithography. | rsc.org |

Optimization of UV-Curable Formulations Based on this compound

The optimization of UV-curable formulations containing this compound (GMA) is a multifactorial process aimed at tailoring the final properties of the cured material, such as hardness, adhesion, chemical resistance, and mechanical strength. paint.org GMA is a valuable component in these formulations because its methacrylate group can undergo rapid free-radical polymerization, while its epoxy group can participate in a slower, cationic ring-opening polymerization, often triggered by a post-cure process. paint.org

A key aspect of formulation optimization involves adjusting the concentration and type of various components, including oligomers, monomers (reactive diluents), photoinitiators, and additives. mdpi.com For instance, in hybrid systems, GMA can act as a crosslinking agent and adhesion promoter between different polymer phases. paint.org Response surface methodology (RSM) has been employed to systematically investigate the effects of process variables. In one study, the variables included the ratio of epoxidized natural rubber to a cycloaliphatic diepoxide, photoinitiator concentration, UV exposure time, and post-cure time and temperature. paint.org

The inclusion of other monomers and oligomers is critical for achieving desired properties. For example, copolymers of GMA with n-butyl acrylate (B77674) can be synthesized to create resins with low glass transition temperatures. researchgate.net The amount of GMA in the copolymer formulation significantly impacts the performance of the final coating. guidechem.com Adding reactive diluents like trimethylolpropane triacrylate (TMPTA) can reduce viscosity and increase the crosslink density of the cured film. researchgate.net

The properties of the final cured coating are highly dependent on the formulation composition. Research has shown that incorporating GMA into acrylic resins can enhance thermal stability and mechanical properties. utk.eduresearchgate.net For example, a study on a hydrophilic acrylate resin modified with GMA found that a 15% mole fraction of GMA and a 30% mass fraction of a reactive diluent resulted in a UV-cured coating with a low water contact angle (14.2°) and minimal weight loss (1.61%), indicating excellent hydrophilicity and water tolerance. buct.edu.cn

Table 2: Effect of Formulation Variables on Properties of GMA-Based UV-Cured Coatings

| Variable Investigated | System/Co-monomers | Key Finding | Reference |

|---|---|---|---|

| GMA Mole Fraction | Hydrophilic acrylate resin, Hydroxypropyl acrylate (HPA) | Optimal overall performance at 15% GMA mole fraction, achieving a water contact angle of 14.2°. | buct.edu.cn |

| GMA and Curing Agent (KH-550) Content | Waterborne acrylic resin | 15 wt% GMA modification led to a 78.65% improvement in adhesion compared to the unmodified resin. GMA enhanced thermal stability between 100°C and 400°C. | researchgate.net |

| ENR-50/Epoxy Ratio, Photoinitiator %, UV Time, Post-Cure | Epoxidized Natural Rubber (ENR-50), Cycloaliphatic Diepoxide | Response surface methodology (RSM) enabled the determination of optimum treatment combinations to maximize surface coating properties. GMA acted as a crosslinking agent. | paint.org |

| Reactive Diluent (TMPTA) Concentration | Acrylated polyester-polyurethane/polysiloxane ceramer | TMPTA concentration affects the free radical UV polymerization kinetics and the final tensile and fracture toughness properties. | researchgate.net |

Dual-Curing Systems Combining Radical and Ring-Opening Polymerization Mechanisms

Dual-curing systems leverage two distinct polymerization reactions that can be initiated sequentially or simultaneously to form a final network. upc.edumdpi.com this compound (GMA) is an ideal monomer for such systems due to its two chemically distinct polymerizable groups: a methacrylate group susceptible to free-radical polymerization and an epoxy (oxirane) group that can undergo cationic ring-opening polymerization. paint.org This dual functionality allows for the creation of materials with a unique combination of properties, such as the rapid, tack-free surface cure associated with acrylates and the excellent adhesion, toughness, and low shrinkage characteristic of epoxies. mdpi.comnih.gov

These systems offer significant advantages over single-cure systems. The initial curing step, typically UV-initiated radical polymerization of the methacrylate groups, provides rapid solidification ("green strength"), allowing the object to be handled. nih.gov A subsequent, often thermal, curing step initiates the ring-opening polymerization of the epoxy groups, which enhances the material's final mechanical and thermal properties, such as increasing the glass transition temperature and tensile strength. upc.edunih.gov

Investigation of Sequential and Simultaneous Curing Strategies

The curing strategy—sequential or simultaneous—is a critical factor that dictates the final network structure and properties of the material. mdpi.com

Sequential Curing: This is the more common approach for GMA-based systems. It involves a two-step process where the two reactions are triggered by different stimuli. upc.edumdpi.com

Step 1 (UV Curing): The formulation, containing a radical photoinitiator, is exposed to UV light. This rapidly polymerizes the methacrylate groups, forming a crosslinked poly(methacrylate) network. This step provides initial dimensional stability. nih.gov

Step 2 (Thermal Curing): The "green part" is then subjected to heat. This can activate a thermally latent cationic initiator or simply provide the energy needed for the ring-opening polymerization of the epoxy groups, which may be catalyzed by species present in the formulation. upc.edunih.gov This second stage builds upon the initial network, often forming an interpenetrating polymer network (IPN) and significantly improving the material's ultimate properties. nih.gov The separation of curing stages allows for process flexibility and the tailoring of properties at each stage. mdpi.comresearchgate.net

Simultaneous Curing: In this strategy, both the radical and cationic ring-opening polymerizations occur at the same time. mdpi.com This typically requires a formulation containing both a radical photoinitiator and a photoacid generator (PAG). mdpi.com Upon UV irradiation, both initiators are activated, and the two network-forming reactions proceed concurrently. Research on mixtures of multifunctional acrylates and epoxy monomers has shown that this approach can lead to the formation of IPNs under intense UV irradiation. mdpi.com The primary goal of simultaneous curing is to enhance the final properties of the end-product rather than providing intermediate processing capabilities. mdpi.com However, controlling the kinetics of two simultaneous but mechanistically different reactions can be challenging, as the reactivity of the acrylate and epoxy groups can differ significantly.

Formation and Characterization of Interpenetrating Polymer Networks (IPNs)